molecular formula C15H11N5O2 B2436839 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239776-62-5

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2436839
CAS No.: 1239776-62-5
M. Wt: 293.286
InChI Key: XDGNJRLTGOBPPU-UHFFFAOYSA-N
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Description

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C15H11N5O2 and its molecular weight is 293.286. The purity is usually 95%.
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Properties

IUPAC Name

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-9-4-6-10(7-5-9)12-16-14(22-19-12)11-3-2-8-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNJRLTGOBPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines oxadiazole and triazole moieties, known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C15H11N5O2
  • Molecular Weight : 293.28 g/mol
  • CAS Number : 1239776-62-5
PropertyValue
Molecular FormulaC15H11N5O2
Molecular Weight293.28 g/mol
CAS Number1239776-62-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole scaffolds. These compounds have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes:
    • Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
    • Induction of apoptosis in cancer cells through various pathways .
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against different cancer cell lines, indicating potent anticancer activity .
    • Another research highlighted that hybrid compounds combining oxadiazole with triazole showed enhanced cytotoxicity compared to their individual components .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that derivatives of oxadiazoles are effective against a range of pathogens.

  • Activity Against Bacteria and Fungi :
    • Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Mechanism : The antimicrobial activity is often attributed to the disruption of microbial cell walls or interference with essential metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may exhibit other pharmacological effects:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Antioxidant Activity : The ability to scavenge free radicals has also been noted in some derivatives, contributing to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the oxadiazole and triazole rings can lead to variations in potency and selectivity.

  • Key Modifications :
    • Substituents on the phenyl ring can significantly influence the biological activity.
    • The position of functional groups on the triazole ring has been shown to affect enzyme inhibition and cytotoxicity profiles .

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole and triazole possess significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .
  • Antifungal Activity : The efficacy against fungi like Candida albicans has also been documented, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of similar compounds. These compounds have been evaluated for their ability to inhibit inflammatory mediators and cytokines, which could be beneficial in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of these compounds with various biological targets. Computational studies suggest that the synthesized derivatives exhibit strong interactions with target proteins involved in disease pathways. This computational approach aids in predicting the pharmacological profiles of new derivatives based on their structural characteristics .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis and Characterization : A study focused on synthesizing novel derivatives and characterizing them using techniques such as NMR and mass spectrometry. The results indicated promising antibacterial activity against common pathogens .
  • Biological Assays : In another study, a series of oxadiazole derivatives were synthesized and subjected to biological assays to evaluate their antimicrobial efficacy. The results showed that certain compounds had superior activity compared to standard antibiotics .
Compound NameTarget OrganismActivity TypeEfficacy
Compound AStaphylococcus aureusAntibacterialModerate
Compound BEscherichia coliAntibacterialHigh
Compound CCandida albicansAntifungalLow
Compound DInflammatory MediatorsAnti-inflammatoryHigh

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